molecular formula C9H18ClNOS B2691832 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride CAS No. 2248297-30-3

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride

Cat. No.: B2691832
CAS No.: 2248297-30-3
M. Wt: 223.76
InChI Key: HBMCVDUNXZBXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride is a chemical compound with the molecular formula C₉H₁₇NOS·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and sulfur atoms within the ring system.

Preparation Methods

The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system. This often involves the reaction of a suitable amine with a cyclic ether and a thiol under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or ether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring system.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride can be compared with other spirocyclic compounds:

    Similar Compounds: Examples include 1-Oxa-9-azaspiro[5.5]undecane and 9-Oxa-1-thiaspiro[5.5]undecan-4-amine.

    Uniqueness: The presence of both oxygen and sulfur atoms in the spirocyclic ring system makes this compound unique.

Properties

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS.ClH/c10-8-1-4-11-9(7-8)2-5-12-6-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMCVDUNXZBXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCSCC2)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.